molecular formula C19H25NO2 B14469124 Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester CAS No. 72727-68-5

Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester

Cat. No.: B14469124
CAS No.: 72727-68-5
M. Wt: 299.4 g/mol
InChI Key: OKFCAIWJERUNHP-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(3-bicyclo[221]hept-2-yl-2-methylpropylidene)amino]-, methyl ester is a chemical compound with the molecular formula C19H25NO2 It is a derivative of benzoic acid and is characterized by the presence of a bicyclo[221]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester lies in its specific structural features and chemical properties, which make it suitable for various specialized applications in scientific research and industry .

Properties

CAS No.

72727-68-5

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

methyl 2-[[3-(2-bicyclo[2.2.1]heptanyl)-2-methylpropylidene]amino]benzoate

InChI

InChI=1S/C19H25NO2/c1-13(9-16-11-14-7-8-15(16)10-14)12-20-18-6-4-3-5-17(18)19(21)22-2/h3-6,12-16H,7-11H2,1-2H3

InChI Key

OKFCAIWJERUNHP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC2CCC1C2)C=NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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